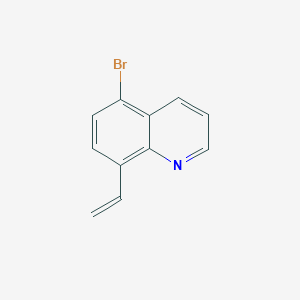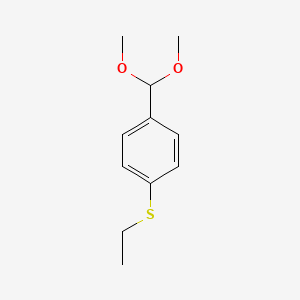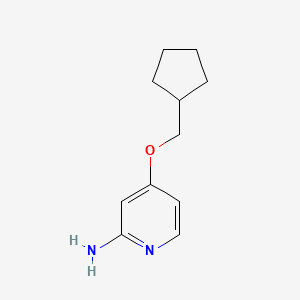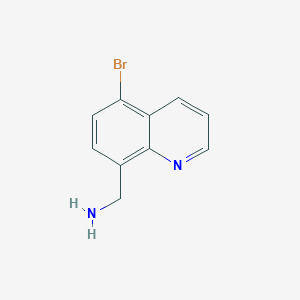
(5-Bromoquinolin-8-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Bromoquinolin-8-yl)methanamine: is a brominated quinoline derivative with the molecular formula C9H7BrN2. This compound is characterized by the presence of a bromine atom at the 5-position and an amino group attached to the 8-position of the quinoline ring. Quinoline derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Bromination of Quinoline: The compound can be synthesized by the bromination of quinoline at the 5-position using bromine in the presence of a catalyst such as iron(III) chloride.
Amination of Bromoquinoline: The amino group at the 8-position can be introduced through nucleophilic substitution reactions, where an appropriate amine source reacts with 5-bromoquinoline under suitable conditions.
Industrial Production Methods:
Batch Process: Industrial production often involves a batch process where quinoline is brominated and then aminated in separate steps to ensure high purity and yield.
Continuous Flow Process: Some modern industrial setups use continuous flow reactors to streamline the synthesis process, reducing reaction times and improving efficiency.
化学反应分析
(5-Bromoquinolin-8-yl)methanamine: undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in 5-bromo-8-nitroquinoline.
Reduction: The compound can be reduced to form 5-bromo-8-quinolinamine.
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like tin (Sn) and iron (Fe) are often used.
Substitution Reactions: Nucleophiles such as sodium hydroxide (NaOH) or alkyl halides are used in substitution reactions.
Major Products Formed:
Nitroquinoline: Resulting from the oxidation of the amino group.
Aminoquinoline: Resulting from the reduction of the nitro group.
Substituted Quinolines: Resulting from nucleophilic substitution reactions.
科学研究应用
(5-Bromoquinolin-8-yl)methanamine: has several scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex quinoline derivatives.
Biology: The compound is used in biological studies to investigate the effects of quinoline derivatives on various biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which (5-Bromoquinolin-8-yl)methanamine exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system involved.
相似化合物的比较
(5-Bromoquinolin-8-yl)methanamine: is compared with other similar compounds, highlighting its uniqueness:
8-Aminoquinoline: Similar structure but lacks the bromine atom at the 5-position.
5-Bromoquinoline: Similar structure but lacks the amino group at the 8-position.
Quinoxaline: Structurally related but contains a different ring system.
These compounds share some similarities but differ in their chemical properties and biological activities, making This compound unique in its applications.
属性
IUPAC Name |
(5-bromoquinolin-8-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-9-4-3-7(6-12)10-8(9)2-1-5-13-10/h1-5H,6,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZRBRDGFUUSGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)CN)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
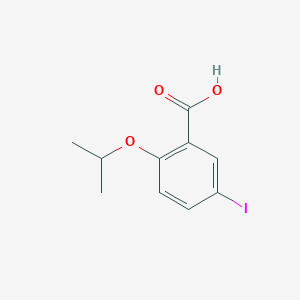
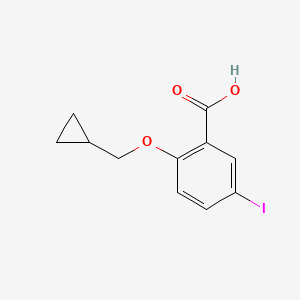

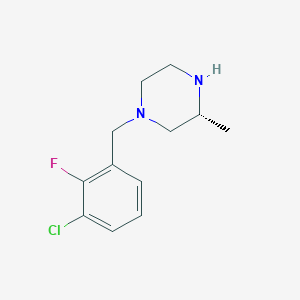
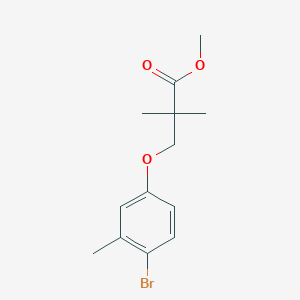
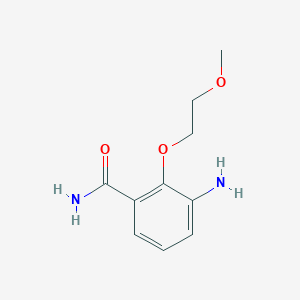
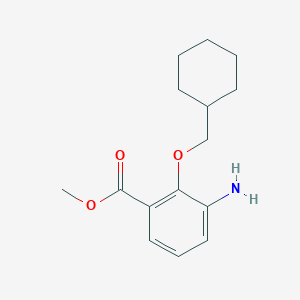
![N-[(3-chloro-2-methoxyphenyl)methyl]cyclopropanamine](/img/structure/B7975383.png)
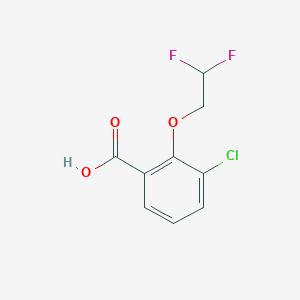
![[3-Chloro-2-(propan-2-yloxy)phenyl]methanol](/img/structure/B7975402.png)

